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Introduction
The vacuole is a critical organelle in many eukaryotic cells, playing essential roles in ion and

pH homeostasis, storage of metabolites, and cellular detoxification. The luminal pH of the

vacuole is maintained at an acidic level by the activity of the vacuolar-type H+-ATPase (V-

ATPase), a proton pump that translocates H+ ions from the cytoplasm into the vacuolar lumen.

[1][2] Dysregulation of vacuolar pH is associated with various cellular dysfunctions and

diseases.[2] Therefore, the accurate measurement of vacuolar pH and the activity of the V-

ATPase is crucial for understanding cellular physiology and for the development of therapeutic

agents that target these processes.

9-amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent probe widely used for monitoring

pH gradients across biological membranes.[3] ACMA is a weak base that is membrane-

permeable in its uncharged state. Upon entering an acidic compartment, such as the vacuole, it

becomes protonated and trapped, leading to a quenching of its fluorescence.[3] The extent of

fluorescence quenching is proportional to the magnitude of the pH gradient (ΔpH), making

ACMA a valuable tool for real-time measurement of vacuolar acidification.[3]

These application notes provide a detailed protocol for measuring vacuolar pH changes and V-

ATPase activity in isolated yeast vacuolar vesicles using the ACMA fluorescence quenching

method.
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Principle of the ACMA Assay
The ACMA assay is based on the principle of fluorescence quenching. ACMA exhibits bright

fluorescence in a neutral pH environment. However, in an acidic environment, it becomes

protonated, leading to a decrease in its fluorescence intensity.[3] When added to a suspension

of isolated vacuolar vesicles, ACMA can freely diffuse across the vacuolar membrane. Inside

the vacuole, which has an acidic lumen, ACMA becomes protonated and accumulates, causing

a quenching of its fluorescence signal.

The activity of the V-ATPase can be initiated by the addition of ATP, which fuels the pumping of

protons into the vacuole, further decreasing the luminal pH and causing a time-dependent

quenching of ACMA fluorescence.[4] The rate of fluorescence quenching is directly proportional

to the rate of proton transport by the V-ATPase. Conversely, the dissipation of the pH gradient,

for example by the addition of a protonophore like carbonyl cyanide m-chlorophenyl hydrazone

(CCCP), results in the deprotonation and release of ACMA from the vacuoles, leading to a

recovery of fluorescence.[3][4]
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Reagent Supplier
Catalog No.
(Example)

Storage

9-Amino-6-chloro-2-

methoxyacridine

(ACMA)

Sigma-Aldrich A9941
-20°C, protected from

light

Adenosine 5'-

triphosphate (ATP)

disodium salt hydrate

Sigma-Aldrich A2383 -20°C

Concanamycin A
Santa Cruz

Biotechnology
sc-202113 -20°C

Carbonyl cyanide m-

chlorophenyl

hydrazone (CCCP)

Sigma-Aldrich C2759 -20°C

Valinomycin Sigma-Aldrich V0627 -20°C

Dextran (e.g., Ficoll

400)
GE Healthcare 17-0300-01 Room Temperature

Lyticase from

Arthrobacter luteus
Sigma-Aldrich L2524 -20°C

Yeast growth media

(e.g., YPD)
Various Room Temperature

Buffers (HEPES,

MES, Tris)
Various Room Temperature

Equipment
Spectrofluorometer with temperature control and stirring capabilities

Microplate reader with fluorescence detection (for high-throughput assays)

Centrifuge and ultracentrifuge

Dounce homogenizer or similar cell disruption equipment
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pH meter

Microscopy equipment for vacuole visualization (optional)

Experimental Protocols
Protocol 1: Isolation of Yeast Vacuolar Vesicles
This protocol is adapted from established methods for yeast vacuole purification.[5]

1. Yeast Culture Growth: a. Inoculate a starter culture of Saccharomyces cerevisiae in 50 mL of

YPD medium and grow overnight at 30°C with shaking. b. Use the starter culture to inoculate 1

L of YPD medium and grow to an OD600 of 1.0-1.5. c. Harvest the cells by centrifugation at

4,000 x g for 10 minutes at 4°C.

2. Spheroplast Formation: a. Wash the cell pellet with sterile water and then with 1 M sorbitol.

b. Resuspend the cells in spheroplasting buffer (1 M sorbitol, 10 mM Tris-HCl, pH 7.5, 10 mM

DTT) and incubate for 10 minutes at 30°C. c. Pellet the cells and resuspend in spheroplasting

buffer containing lyticase (e.g., 2-5 mg per gram of wet cell weight). d. Incubate at 30°C with

gentle shaking until spheroplasts are formed (monitor by microscopy; cells will lyse in water).

3. Lysis and Fractionation: a. Pellet the spheroplasts gently (1,500 x g for 5 minutes) and wash

with 1 M sorbitol. b. Resuspend the spheroplasts in a lysis buffer (e.g., 10 mM MES-Tris, pH

6.9, 0.2 M sorbitol, 1 mM EDTA) and lyse using a Dounce homogenizer. c. Centrifuge the

lysate at 1,000 x g for 5 minutes to remove unlysed cells and debris. d. Centrifuge the

supernatant at 20,000 x g for 20 minutes to pellet larger organelles.

4. Vacuole Purification by Flotation Gradient: a. Resuspend the pellet from the previous step in

a dense buffer (e.g., 15% Ficoll in lysis buffer). b. Layer this suspension at the bottom of an

ultracentrifuge tube. c. Carefully overlay with layers of decreasing Ficoll concentrations (e.g.,

8%, 4%, and 0% Ficoll in lysis buffer). d. Centrifuge at 100,000 x g for 60-90 minutes at 4°C. e.

Intact vacuoles will float to the interface between the 0% and 4% Ficoll layers. f. Carefully

collect the vacuolar fraction using a Pasteur pipette. g. Dilute the collected vacuoles in the

assay buffer and pellet by centrifugation (e.g., 20,000 x g for 20 minutes). h. Resuspend the

purified vacuolar vesicles in the desired assay buffer and determine the protein concentration

(e.g., using a Bradford or BCA assay).
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Protocol 2: ACMA Fluorescence Quenching Assay
1. Reagent Preparation: a. ACMA Stock Solution: Prepare a 1 mM stock solution of ACMA in

DMSO. Store at -20°C, protected from light. b. ATP Stock Solution: Prepare a 100 mM stock

solution of ATP in water, adjust the pH to ~7.0 with NaOH, and store in aliquots at -20°C. c.

Inhibitor/Ionophore Stock Solutions: Prepare stock solutions of concanamycin A (e.g., 100 µM

in DMSO), CCCP (e.g., 1 mM in DMSO), and valinomycin (e.g., 1 mM in ethanol) and store at

-20°C.

2. Assay Setup: a. Set the spectrofluorometer to the appropriate excitation and emission

wavelengths for ACMA (e.g., Ex: 410 nm, Em: 490 nm).[4] Set the temperature to 25-30°C. b.

In a fluorescence cuvette, add the assay buffer (e.g., 10 mM MES-Tris, pH 7.0, 150 mM KCl, 5

mM MgCl2) to a final volume of 2 mL. c. Add the purified vacuolar vesicles to the cuvette (e.g.,

50-100 µg of protein). d. Add ACMA to a final concentration of 0.5-2 µM.[6][7] e. If investigating

the role of membrane potential, add valinomycin (a K+ ionophore) to a final concentration of

0.1-1 µM to dissipate any existing potential.[8] f. Allow the fluorescence signal to stabilize while

stirring.

3. Measurement of V-ATPase Activity: a. Record the baseline fluorescence for 1-2 minutes. b.

Initiate the proton pumping by adding ATP to a final concentration of 1-5 mM.[4] c. Record the

decrease in fluorescence (quenching) over time until a steady state is reached (typically 5-10

minutes). d. To confirm that the quenching is due to a pH gradient, add a protonophore such as

CCCP (e.g., 1-5 µM) or nigericin to dissipate the gradient and observe the recovery of

fluorescence.[3][4]

4. Investigating Inhibitors: a. To test the effect of a V-ATPase inhibitor, pre-incubate the

vacuolar vesicles with the inhibitor (e.g., 100 nM concanamycin A) for 5-10 minutes before

adding ATP.[9] b. Compare the rate and extent of fluorescence quenching in the presence and

absence of the inhibitor.
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Condition
Reagent and
Concentration

Expected Outcome
Typical %
Fluorescence
Quenching

Baseline Vacuoles + ACMA
Stable baseline

fluorescence
0%

V-ATPase Activation + 1 mM ATP

Time-dependent

fluorescence

quenching

40-60%

V-ATPase Inhibition

+ 100 nM

Concanamycin A, then

+ 1 mM ATP

Significantly reduced

or no quenching
0-10%

Gradient Dissipation

After ATP-induced

quenching, + 1 µM

CCCP

Rapid recovery of

fluorescence
Back to ~0%

Note: The exact percentage of quenching can vary depending on the preparation of vacuoles,

buffer composition, and instrument settings.
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Caption: V-ATPase proton pumping mechanism.
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Caption: Experimental workflow for the ACMA assay.
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Caption: Principle of ACMA fluorescence quenching.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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